3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
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Overview
Description
3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups
Preparation Methods
The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thiazolyl group: This step may involve the cyclization of thiourea derivatives with α-haloketones.
Attachment of the chlorophenylmethylsulfanyl group: This can be done via nucleophilic substitution reactions where a chlorophenylmethyl halide reacts with a thiol group on the pyridazine ring.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activity.
Material Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives and thiazole-containing molecules. Compared to these, 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is unique due to its specific substitution pattern, which may confer distinct biological or material properties . Examples of similar compounds are:
This compound’s uniqueness lies in its combination of functional groups, which can lead to novel interactions and applications in various fields.
Properties
IUPAC Name |
5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S3/c1-12-18(26-19(21-12)16-3-2-10-24-16)15-8-9-17(23-22-15)25-11-13-4-6-14(20)7-5-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVOJMIRMWUVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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